Olivetol

Descripción general

Descripción

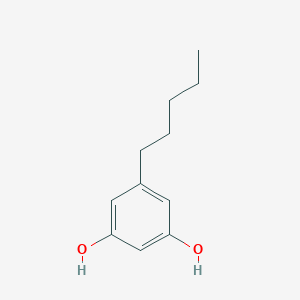

Olivetol, también conocido como 5-pentilresorcinol o 5-pentil-1,3-bencenodiol, es un compuesto orgánico natural. Se encuentra en ciertas especies de líquenes y es producido por algunos insectos. This compound es un precursor en la biosíntesis del tetrahidrocannabinol (THC), el componente psicoactivo del cannabis .

Aplicaciones Científicas De Investigación

Olivetol has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of THC and other cannabinoids.

Biology: Studied for its role in the biosynthesis of cannabinoids in plants and insects.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

Industry: Utilized in the production of fragrances, flavors, and as an intermediate in organic synthesis

Mecanismo De Acción

Olivetol ejerce sus efectos a través de varios objetivos moleculares y vías:

Receptores cannabinoides: this compound actúa como un inhibidor competitivo de los receptores cannabinoides CB1 y CB2, que están involucrados en el sistema endocannabinoide.

Enzimas citocromo P450: Inhibe la actividad de las enzimas citocromo P450 CYP2C19 y CYP2D6, afectando el metabolismo de varios fármacos.

Compuestos similares:

Resorcinol: Estructura similar pero carece de la cadena lateral pentil.

Hidroquinona: Otro dihidroxibenceno pero con grupos hidroxilo en diferentes posiciones.

Catecol: Similar a this compound pero con grupos hidroxilo en posiciones orto.

Singularidad: La singularidad de this compound reside en su cadena lateral pentil, que influye significativamente en sus propiedades químicas y actividad biológica. Esta característica estructural lo convierte en un intermedio crucial en la síntesis de cannabinoides, diferenciándolo de otros dihidroxibencenos .

Análisis Bioquímico

Biochemical Properties

Olivetol interacts with receptors involved in obesity, as found in in-silico molecular docking studies . It has significant binding affinity with these receptors, suggesting its role in biochemical reactions .

Cellular Effects

In a diet-induced obese zebrafish model, high doses of this compound reduced excessive fat accumulation and triglyceride and lipid accumulation . This indicates that this compound influences cell function and impacts cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules related to obesity . It also influences changes in gene expression, as indicated by the reduction in liver enzymes’ levels at low doses of this compound .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, high doses of this compound resulted in a significant increase in HMG-CoA levels . This suggests that this compound may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of this compound reduced excessive fat accumulation, while low doses showed a significant reduction in liver enzymes’ levels .

Metabolic Pathways

This compound is involved in metabolic pathways related to obesity. Biotransformation of this compound by Syncephalastrum racemosum yields three metabolites, providing insights into its metabolic pathways .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Olivetol se puede sintetizar a través de varios métodos. Una ruta sintética común implica la reacción de condensación de this compound con pulegona. Otro método incluye la reacción de this compound con el aceite esencial de naranja en presencia de cloruro de fosforilo . Además, this compound se puede sintetizar mediante la reacción de condensación entre this compound y óxido de Δ2-careno .

Métodos de producción industrial: La producción industrial de this compound normalmente implica la extracción de fuentes naturales como los líquenes. El compuesto también se puede producir sintéticamente a gran escala utilizando los métodos mencionados anteriormente, asegurando una alta pureza y rendimiento .

Análisis De Reacciones Químicas

Tipos de reacciones: Olivetol experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar quinonas.

Reducción: Las reacciones de reducción pueden convertir this compound en sus alcoholes correspondientes.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.

Sustitución: Se emplean comúnmente reactivos como halógenos, agentes nitrantes y agentes sulfonantes.

Productos principales:

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Alcoholes y otras formas reducidas.

Sustitución: Derivados halogenados, nitrados o sulfonados.

4. Aplicaciones en la investigación científica

This compound tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como precursor en la síntesis de THC y otros cannabinoides.

Biología: Estudiado por su papel en la biosíntesis de cannabinoides en plantas e insectos.

Medicina: Investigado por sus potenciales efectos terapéuticos, incluidas las propiedades antimicrobianas y anticancerígenas.

Industria: Utilizado en la producción de fragancias, sabores y como intermedio en la síntesis orgánica

Comparación Con Compuestos Similares

Resorcinol: Similar structure but lacks the pentyl side chain.

Hydroquinone: Another dihydroxybenzene but with hydroxyl groups in different positions.

Catechol: Similar to olivetol but with hydroxyl groups in ortho positions.

Uniqueness: this compound’s uniqueness lies in its pentyl side chain, which significantly influences its chemical properties and biological activity. This structural feature makes it a crucial intermediate in the synthesis of cannabinoids, distinguishing it from other dihydroxybenzenes .

Actividad Biológica

Olivetol, a naturally occurring compound primarily found in certain lichen species and as a biosynthetic precursor in the cannabis plant, has garnered significant attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anti-obesity, and psychoactive modulation effects, supported by recent research findings and case studies.

1. Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound and its derivatives. A notable investigation revealed that olivetolic acid (OA), a compound related to this compound, exhibited strong antibacterial properties against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis. The study demonstrated that modifications to the alkyl chains of OA significantly enhanced its antibacterial efficacy.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : The OA derivatives with longer alkyl chains showed a MIC value of 2.5 μM against Bacillus subtilis .

- Mechanism of Action : The presence of hydrophobic alkyl side chains plays a crucial role in modulating the bioactivity of these compounds, suggesting a pathway for developing new antibacterial agents .

2. Anti-Obesity Effects

This compound has also been investigated for its potential as an anti-obesity agent. A recent study utilized an adult zebrafish model to evaluate this compound's effects on diet-induced obesity (DIO). The findings suggest that this compound can significantly reduce fat accumulation and improve lipid profiles.

Research Overview:

- Study Design : Zebrafish were subjected to high-fat diets to induce obesity, followed by treatment with varying doses of this compound.

- Results :

- High doses of this compound led to a marked reduction in triglyceride and lipid accumulation.

- Low doses resulted in decreased liver enzyme levels, indicating improved metabolic health.

- The study also noted a significant increase in HMG-CoA reductase levels with high doses, suggesting complex interactions within lipid metabolism .

Table: Effects of this compound on Zebrafish Model

| Treatment Dose (g/ml) | Triglyceride Levels | Liver Enzymes | HMG-CoA Levels |

|---|---|---|---|

| Control | High | Normal | Low |

| Low Dose (0.001) | Moderate | Reduced | Moderate |

| High Dose (0.001) | Low | Significantly Reduced | High |

3. Psychoactive Modulation

This compound has been explored for its ability to modulate the psychoactive effects of THC (tetrahydrocannabinol), the primary psychoactive component of cannabis. A patent describes how this compound can alleviate THC-induced euphoria and improve cognitive clarity in users.

Case Study Insights:

- Subject Reports : In clinical trials, subjects reported a noticeable reduction in the psychoactive effects of THC within 4 to 10 minutes after ingesting this compound. Improvements in mental clarity and focus were also documented .

- Dosage : A typical dose used in trials was around 30 mg of this compound combined with an edible oil formulation .

Propiedades

IUPAC Name |

5-pentylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-2-3-4-5-9-6-10(12)8-11(13)7-9/h6-8,12-13H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRMPFYJSHJGOPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Record name | OLIVETOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20821 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0025812 | |

| Record name | Olivetol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Olivetol appears as off-white crystals or olive to light purple waxy solid. Forms monohydrate (melting point: 102-106 °F). (NTP, 1992) | |

| Record name | OLIVETOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20821 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

327 °F at 5 mmHg (NTP, 1992) | |

| Record name | OLIVETOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20821 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 230 °F (NTP, 1992) | |

| Record name | OLIVETOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20821 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | OLIVETOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20821 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

500-66-3 | |

| Record name | OLIVETOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20821 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Olivetol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Olivetol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olivetol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-pentylresorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLIVETOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65OP0NEZ1P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

120 °F (NTP, 1992) | |

| Record name | OLIVETOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20821 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of olivetol?

A1: this compound (5-Pentylresorcinol) has the molecular formula C11H16O2 and a molecular weight of 180.24 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: this compound's structure is confirmed by various spectroscopic techniques including proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), infrared spectroscopy (IR), and mass spectrometry (MS). [, , , , ]

Q3: Is this compound soluble in water? What about other solvents?

A3: this compound exhibits limited solubility in water but dissolves readily in organic solvents like methanol, ethanol, acetone, and diethyl ether. [, , ]

Q4: What is the role of this compound in cannabinoid biosynthesis?

A4: this compound serves as a crucial precursor in the biosynthesis of cannabinoids in Cannabis sativa. It reacts with geranyl pyrophosphate to form cannabigerolic acid, the precursor to major cannabinoids like tetrahydrocannabinolic acid (THCA) and cannabidiolic acid (CBDA). [, , , ]

Q5: How is this compound synthesized in Cannabis sativa?

A5: While the exact biosynthetic pathway of this compound in Cannabis sativa remains elusive, it's suggested to involve polyketide synthases. Research indicates this compound synthase activity correlates with glandular trichome development and cannabinoid production. [, , ]

Q6: Can this compound be produced in organisms other than Cannabis sativa?

A6: Yes, this compound is also found in lichens like Evernia prunastri (Oakmoss). [] Furthermore, researchers have successfully engineered Nicotiana benthamiana plants to produce this compound and its derivatives. []

Q7: Can this compound itself be converted into cannabinoids?

A7: While not naturally occurring in plants, this compound can be chemically condensed with various terpenes under acidic conditions to yield different cannabinoids. [, , , , ]

Q8: How is this compound typically quantified?

A8: Gas chromatography coupled with mass spectrometry (GC-MS) is commonly employed for this compound quantification, often after derivatization with silylating agents. [, ]

Q9: Are there other methods for this compound analysis?

A9: High-performance liquid chromatography (HPLC) coupled with various detectors like UV or MS is also utilized for this compound analysis. Electrochemical methods like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) have shown promise for sensitive this compound detection. [, ]

Q10: What are the common synthetic routes to this compound?

A10: this compound can be synthesized through various methods, including:

- Condensation of Diethyl Malonate: This multi-step process involves the condensation of diethyl malonate with 3-nonen-2-one, followed by hydrolysis, decarboxylation, and oxidation. []

- Grignard Reaction: A shorter route involves reacting lithiated this compound derivatives with appropriate electrophiles. [, ]

- Catalytic Oxidative Aromatization: This atom-economical approach utilizes catalytic oxidation to generate this compound from readily available precursors. []

Q11: Can this compound be synthesized with isotopic labelling?

A11: Yes, this compound can be synthesized with deuterium (2H) and carbon-14 (14C) labels. These labelled versions are valuable tools for metabolic studies and analytical method development. [, , ]

Q12: Does this compound possess any biological activity?

A12: Research suggests that this compound displays a range of biological activities, including:

- Anti-inflammatory: this compound exhibits anti-inflammatory effects in various experimental models. [, ]

- Anti-cancer: Studies indicate potential anti-cancer properties of this compound against different cancer cell lines. [, ]

- Antioxidant: Computational studies suggest this compound can scavenge free radicals, highlighting its potential antioxidant capabilities. []

Q13: Are there any potential therapeutic applications for this compound?

A13: While research is still in its early stages, this compound holds promise for potential applications in:

- Pain Management: Studies suggest this compound derivatives exhibit analgesic activity in animal models. []

- Neurological Disorders: this compound derivatives demonstrate anticonvulsant activity in animal models of epilepsy. []

Q14: Does this compound exhibit psychoactive effects like THC?

A15: Unlike THC, this compound is not considered psychoactive. It lacks the structural features required to bind to cannabinoid receptors in the brain. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.